Methyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate
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Overview
Description
Methyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate is a compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures. This particular compound has a benzylamino group at the 4-position, a methylthio group at the 2-position, and a carboxylate ester at the 5-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C to room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylate ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(amino)-2-(methylthio)pyrimidine-5-carboxylate
- Methyl 4-(benzylamino)-2-(ethylthio)pyrimidine-5-carboxylate
- Methyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxamide
Uniqueness
Methyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the benzylamino group enhances its ability to interact with biological targets, while the methylthio group provides additional stability and reactivity.
Properties
IUPAC Name |
methyl 4-(benzylamino)-2-methylsulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-19-13(18)11-9-16-14(20-2)17-12(11)15-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLRYTGQUMGTMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1NCC2=CC=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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